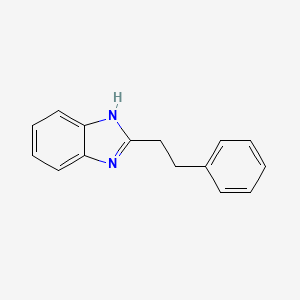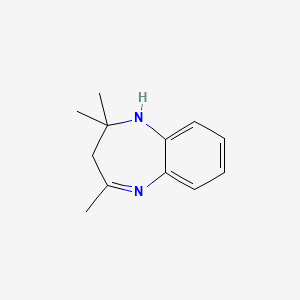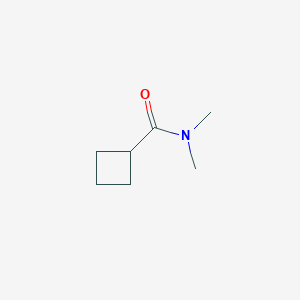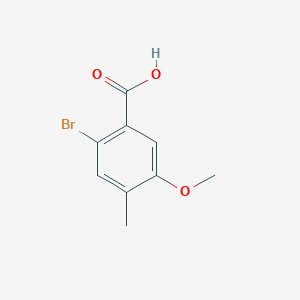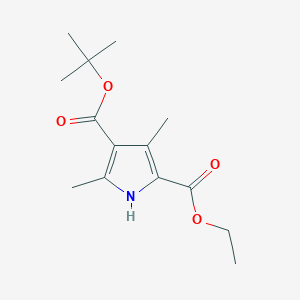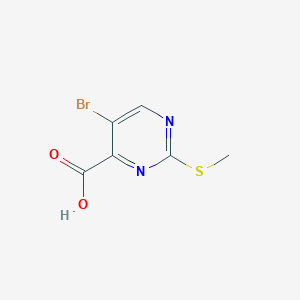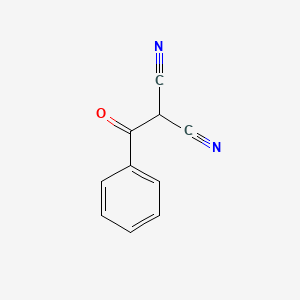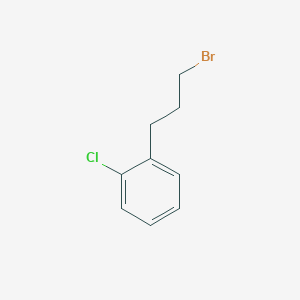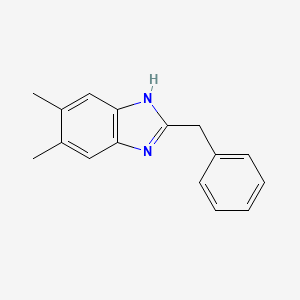
2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid
説明
Synthesis Analysis
The synthesis of compounds related to 2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid often involves multi-step chemical processes. A study described the synthesis of 8-[4′-propoxy(1,1-biphenyl)-yloxy]-octanoic acid, highlighting the impact of reaction conditions on yield and purity. This process, which might be adapted for the synthesis of our target compound, involves the etherification of 4,4′-dihydroxybiphenyl followed by a coupling reaction with a carboxylic acid derivative (Cai Li, 2009).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using techniques like FTIR, NMR spectroscopy, and X-ray crystallography. These methods provide detailed insights into the compound's molecular geometry, electron distribution, and intermolecular interactions. For example, the structure and phase transition behavior of a similar compound, 8-[4′-propoxy(1,1-biphenyl)-yloxy]-octanoic acid, were extensively studied, showing its liquid crystalline nature, which could be relevant for understanding the structural properties of 2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid (Cai Li, 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound can be inferred from related studies. For instance, the one-electron oxidation of related methylpropanoic acids in aqueous solution provides insight into potential oxidative pathways and the influence of pH and structural effects on reactivity (M. Bietti & A. Capone, 2008). Such studies are crucial for understanding the chemical behavior and stability of 2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid under various conditions.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are essential for practical applications and handling of the compound. Although specific data on 2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid might not be readily available, related compounds' studies offer valuable insights. For example, the analysis of liquid crystalline behavior and phase transition in structurally similar compounds provides a basis for predicting the physical state and thermal behavior of our target compound (Cai Li, 2009).
Chemical Properties Analysis
Understanding the chemical properties, such as acidity/basicity, reactivity with other chemicals, and stability under various conditions, is fundamental. While specific studies on 2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid are scarce, research on related compounds offers insights into potential reactivity patterns and chemical interactions. The study on the one-electron oxidation reactions and the influence of structural modifications on reactivity is particularly relevant (M. Bietti & A. Capone, 2008).
科学的研究の応用
1. 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
- Application Summary: This compound was synthesized in a reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen . It is a bio-functional hybrid compound .
- Methods of Application: The compound was synthesized via a chemical reaction and characterized using 1H, 13C NMR, UV, and mass spectral data .
- Results or Outcomes: The newly-obtained bio-functional hybrid compound was fully characterized .
2. 2-(N-((2’- (2H-tetrazole-5-yl)-[1,1’-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives
- Application Summary: These derivatives were synthesized and evaluated as a new class of angiotensin-II receptor antagonists .
- Methods of Application: A series of compounds were synthesized using a variety of phenols. Their chemical characterization was established by FTIR, 1H NMR, and 13C NMR techniques .
- Results or Outcomes: All the new compounds showed significant free radical scavenging potentials more than the parent drug while retaining antihypertensive potentials along with urease inhibition properties .
3. Biphenyl Derivatives
- Application Summary: Biphenyl derivatives have been used in the synthesis of a wide range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
- Methods of Application: The synthesis and reactions of biphenyl derivatives involve several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
- Results or Outcomes: Biphenyl derivatives are significant intermediates in organic chemistry and are the structural moiety of an extensive range of compounds with pharmacological activities .
4. 2-(2’-FLUORO[1,1’-BIPHENYL]-4-YL)PROPANOIC ACID
- Application Summary: This compound is a significant intermediate in organic chemistry .
- Methods of Application: The compound is typically synthesized in a laboratory setting .
- Results or Outcomes: The compound is used in the production of a variety of products .
5. 2′-Bromo-2-fluoro-5-nitro-1,1′-biphenyl
- Application Summary: This compound was produced via Suzuki–Miyaura cross coupling between 2-iodo 4-nitro fluorobenzene and boronic acid .
- Methods of Application: The compound was synthesized in the presence of a palladium catalyst and PPh3 in refluxing dioxane .
- Results or Outcomes: The compound was produced in an 81% yield .
6. 2-(2’-FLUORO[1,1’-BIPHENYL]-4-YL)PROPANOIC ACID
特性
IUPAC Name |
2-methyl-2-(4-phenylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-16(2,15(17)18)19-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVVPNWVEKYXKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326091 | |
| Record name | 2-(1,1'-biphenyl-4-yloxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid | |
CAS RN |
1222-74-8 | |
| Record name | 1222-74-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1,1'-biphenyl-4-yloxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)
![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)

